

# Bis[4-(4-aminophenoxy)phenyl]sulfone in the synthesis of polyamides and polyethersulfones

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## Compound of Interest

Compound Name: Bis[4-(4-aminophenoxy)phenyl]sulfone

Cat. No.: B080366

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## Application Notes: Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS) in Polymer Synthesis

### Introduction

**Bis[4-(4-aminophenoxy)phenyl]sulfone**, commonly known as BAPS, is a high-performance aromatic diamine monomer crucial for the synthesis of advanced polymers such as polyamides and polyetherimides.[1] Its chemical structure, featuring flexible ether linkages and a rigid sulfone group, imparts a unique combination of properties to the resulting polymers. These include excellent thermal stability, good solubility in organic solvents, high glass transition temperatures (T<sub>g</sub>), and desirable mechanical properties.[2] These characteristics make BAPS-derived polymers highly suitable for demanding applications in the aerospace, automotive, and electronics industries.[1]

## Synthesis of Aromatic Polyamides

Aromatic polyamides (aramids) synthesized from BAPS exhibit superior thermal resistance and solubility compared to traditional aramids. The incorporation of ether and sulfone moieties into the polymer backbone disrupts chain packing, which enhances solubility without significantly compromising thermal stability.

## Experimental Protocol: Direct Polycondensation via Phosphorylation

A common and efficient method for synthesizing polyamides from BAPS and various aromatic dicarboxylic acids is the Yamazaki-Higashi phosphorylation reaction.[3][4] This method avoids the need to prepare reactive diacid chlorides and typically produces high molecular weight polymers.[3][4]

Materials:

- **Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS)**
- Aromatic dicarboxylic acid (e.g., Isophthalic acid, Terephthalic acid)
- N-Methyl-2-pyrrolidone (NMP), anhydrous
- Pyridine (Py), anhydrous
- Triphenyl phosphite (TPP)
- Lithium Chloride (LiCl), dried
- Ethanol
- Water

Procedure:

- A flame-dried, three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and condenser is charged with the aromatic dicarboxylic acid (10 mmol), BAPS (10 mmol), NMP (20 mL), dried LiCl (1.4 g), and pyridine (6 mL).[5]
- The mixture is stirred at room temperature under a gentle nitrogen flow until all solids are completely dissolved.[5]
- Triphenyl phosphite (22 mmol) is then added to the solution.[5]

- The reaction mixture is heated to 105-130°C and maintained at this temperature for 3 to 6 hours with continuous stirring.[3][5]
- After the reaction is complete, the viscous polymer solution is allowed to cool to room temperature.
- The polymer is precipitated by pouring the solution into a beaker containing 500 mL of vigorously stirred ethanol.[5]
- The fibrous precipitate is collected by filtration, washed thoroughly with hot water and then with ethanol to remove residual salts and solvents.[5]
- The final polyamide product is dried in a vacuum oven at 100°C overnight. Yields are typically over 90%.[5]

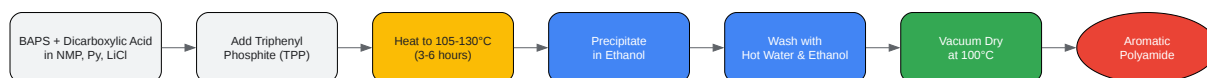
## Data Presentation: Properties of BAPS-Based Polyamides

The properties of polyamides derived from BAPS can be tailored by selecting different dicarboxylic acid co-monomers.

Dicarboxylic Acid Co-monomer	Inherent Viscosity (dL/g)	Tg (°C)	Td10 (°C, N2)	Solubility
Isophthalic Acid	0.43 - 1.03	230 - 323	362 - 433	Soluble in NMP, DMAc, DMF
Terephthalic Acid	0.52 - 0.96	210 - 261	497 - 597	Soluble in NMP, DMAc, DMF
4,4'-Oxydibenzoic Acid	0.97 - 1.61	188 - 240	473 - 499	Soluble in NMP, DMAc, m-cresol
Biphenyl-4,4'-dicarboxylic acid	0.64 - 1.95	280 - 354	376 - 421	Soluble in NMP, DMAc, Pyridine

Data compiled from multiple sources for illustrative purposes.[2][3][4][5]

## Visualization: Polyamide Synthesis Workflow



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Caption: Workflow for direct polycondensation of BAPS to form aromatic polyamides.

## Synthesis of Poly(ether imide)s and Related Polyethers

While BAPS as a diamine is not a direct monomer for conventional polyethersulfone (PES) synthesis (which typically uses a diol), it is a key component in the synthesis of high-performance poly(ether imide)s (PEIs). The synthesis involves a two-step process starting with the formation of a poly(amic acid) intermediate, followed by chemical or thermal imidization.

## Experimental Protocol: Two-Step Polycondensation for Poly(ether imide)s

This protocol describes the synthesis of a poly(ether imide) from BAPS and a commercial dianhydride, such as 4,4'-oxydiphthalic anhydride (ODPA).

Materials:

- **Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS)**
- 4,4'-Oxydiphthalic anhydride (ODPA)
- N,N-Dimethylacetamide (DMAc), anhydrous
- Acetic anhydride

- Pyridine (Py)

Procedure:

#### Step 1: Synthesis of Poly(amic acid)

- In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve BAPS (10 mmol) in anhydrous DMAc (adjust volume for a 15-20 wt% solid content).
- Once the BAPS is fully dissolved, add an equimolar amount of ODPa (10 mmol) in one portion.
- Stir the solution at room temperature for 18-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.<sup>[6]</sup>

#### Step 2: Chemical Imidization

- To the viscous poly(amic acid) solution, add acetic anhydride (40 mmol) and pyridine (20 mmol) as the dehydrating agent and catalyst, respectively.
- Continue stirring the mixture at room temperature for 1 hour, then heat to 50-60°C for an additional 2-3 hours to complete the imidization.
- Precipitate the resulting poly(ether imide) by pouring the solution into a large volume of methanol.
- Collect the polymer by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven at 120°C overnight.

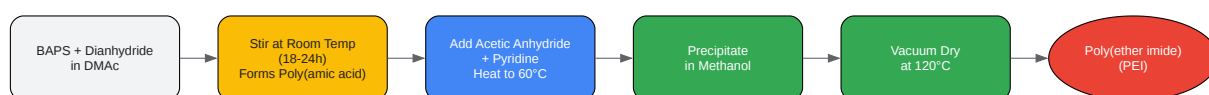
## Data Presentation: Properties of BAPS-Based Poly(ether imide)s

The properties of PEIs are influenced by the dianhydride used in the synthesis.

Dianhydride Co-monomer	Inherent Viscosity (dL/g)	Tg (°C)	Td5% (°C, N2)	Dielectric Constant (10 GHz)
ODPA	0.5 - 0.8	> 259	> 496	2.4 - 2.7
BPDA	0.6 - 0.9	> 270	> 500	2.5 - 2.8
PMDA	0.4 - 0.7	> 280	> 510	2.6 - 2.9

Data is representative for polyetherimides derived from BAPS-like structures.[7]

## Visualization: Poly(ether imide) Synthesis Workflow



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Caption: Two-step synthesis workflow for poly(ether imide)s from BAPS.

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